molecular formula C10H15NO4 B1374166 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid CAS No. 1343776-74-8

1-Allyloxycarbonylamino-cyclopentanecarboxylic acid

Cat. No.: B1374166
CAS No.: 1343776-74-8
M. Wt: 213.23 g/mol
InChI Key: MLCVSPYLBDDXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyloxycarbonylamino-cyclopentanecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopentane ring substituted with an allyloxycarbonylamino group and a carboxylic acid group. Its structure allows for various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid typically involves the protection of the amino group followed by the introduction of the allyloxycarbonyl group. One common method includes the reaction of cyclopentanecarboxylic acid with allyl chloroformate in the presence of a base to form the allyloxycarbonyl derivative. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Allyloxycarbonylamino-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The allyloxycarbonyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

1-Allyloxycarbonylamino-cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The allyloxycarbonyl group can act as a protecting group for the amino group, allowing selective reactions to occur at other sites. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.

Comparison with Similar Compounds

Similar Compounds

    1-(Boc-amino)cyclopentanecarboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of an allyloxycarbonyl group.

    Cyclopentanecarboxylic acid: Lacks the amino and allyloxycarbonyl groups, making it less versatile in chemical reactions.

Uniqueness

1-Allyloxycarbonylamino-cyclopentanecarboxylic acid is unique due to the presence of both the allyloxycarbonyl and carboxylic acid groups, allowing for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(prop-2-enoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-7-15-9(14)11-10(8(12)13)5-3-4-6-10/h2H,1,3-7H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCVSPYLBDDXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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